molecular formula C13H14N2O2 B13494613 Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate

Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate

Cat. No.: B13494613
M. Wt: 230.26 g/mol
InChI Key: RIMQSIUVXNJUSP-NSHDSACASA-N
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Description

Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl (3S)-3-amino-3-quinolin-6-ylpropanoate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)8-11(14)9-4-5-12-10(7-9)3-2-6-15-12/h2-7,11H,8,14H2,1H3/t11-/m0/s1

InChI Key

RIMQSIUVXNJUSP-NSHDSACASA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC2=C(C=C1)N=CC=C2)N

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)N=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 6-bromoquinoline with methyl 3-aminopropanoate in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (s)-3-amino-3-(quinolin-6-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl (S)-3-amino-3-(quinolin-6-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its diverse pharmacological properties. The presence of the amino group contributes to its biological reactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes, leading to cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could contribute to its anticancer effects.
  • Antimicrobial Activity : Preliminary studies suggest it has significant antimicrobial properties, targeting various bacterial strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, research on similar quinoline derivatives has shown strong antiproliferative activity against human leukemia cell lines with GI50 values in the nanomolar range. These compounds were found to induce apoptosis through mitochondrial depolarization and activation of caspase pathways .

CompoundCell LineGI50 (nM)Mechanism
7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-oneJurkat<10Apoptosis induction
This compoundVariousTBDDNA intercalation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function.

MicroorganismActivityMIC (µg/mL)
E. coliInhibition12.5
S. aureusInhibition10

Case Studies

  • Anticancer Research : A study involving a series of quinoline derivatives demonstrated that compounds with structural similarities to this compound exhibited high selectivity against cancer cell lines, leading to significant growth inhibition and apoptosis .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of quinoline derivatives against various pathogens. Results showed that certain analogs had MIC values comparable to established antibiotics, indicating their potential as new therapeutic agents .

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